![molecular formula C9H9N3O2 B170497 3-Etil pirazolo[1,5-a]pirimidin-3-carboxilato CAS No. 115932-00-8](/img/structure/B170497.png)

3-Etil pirazolo[1,5-a]pirimidin-3-carboxilato

Descripción general

Descripción

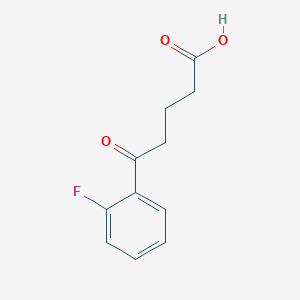

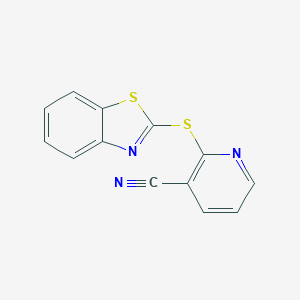

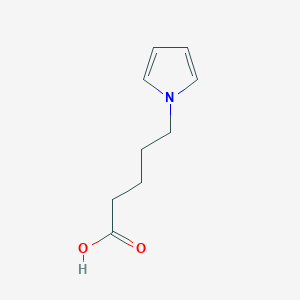

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of various studies . It is a derivative of pyrazolo[1,5-a]pyrimidine, a purine analogue . This compound has been used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .

Synthesis Analysis

The synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is a fused ring system that includes a pyrazole ring and a pyrimidine ring . The compound also contains an ethyl ester group attached to the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are primarily cross-coupling reactions . These reactions involve the coupling of the compound with various terminal alkynes, leading to the formation of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .Aplicaciones Científicas De Investigación

Síntesis de derivados difuncionalizados

El 3-etil pirazolo[1,5-a]pirimidin-3-carboxilato sirve como precursor para la síntesis de nuevos derivados disustituidos. Estos derivados se preparan mediante reacciones de acoplamiento cruzado sitio-selectivo secuenciales, que incluyen el acoplamiento tipo Sonogashira y la posterior introducción de diversos grupos como alquinilo, arilo o arilamina . Este proceso mejora la diversidad química y la utilidad potencial del andamiaje de pirazolo[1,5-a]pirimidina.

Andamiaje antitumoral

Los derivados del compuesto han mostrado un potencial significativo como andamiaje antitumoral. Son parte de una familia de compuestos N-heterocíclicos que han sido reconocidos por su impacto en la química medicinal. Los investigadores han desarrollado varias vías de síntesis para estos derivados, que han mostrado potencial anticancerígeno y actividad inhibitoria enzimática . Esto abre posibilidades para el diseño de nuevos fármacos con el núcleo de pirazolo[1,5-a]pirimidina.

Actividad inhibitoria enzimática

Los derivados de pirazolo[1,5-a]pirimidina exhiben propiedades inhibitorias enzimáticas. Esto los hace valiosos en el estudio de enfermedades relacionadas con enzimas y en el desarrollo de inhibidores enzimáticos como agentes terapéuticos. La diversidad estructural obtenida mediante la funcionalización permite la exploración de diversas vías biológicas .

Síntesis orgánica

En la síntesis orgánica, el compuesto se utiliza para la preparación y la posfuncionalización del andamiaje de pirazolo[1,5-a]pirimidina. Esto contribuye a la creación de una amplia gama de moléculas estructuralmente diversas, que pueden utilizarse en el desarrollo de nuevas rutas de síntesis y aplicaciones .

Propiedades fotofísicas

Los derivados del this compound son conocidos por sus importantes propiedades fotofísicas. Estas propiedades incluyen altos rendimientos cuánticos en diferentes disolventes y una excelente fotoestabilidad, lo que los hace atractivos para aplicaciones en ciencia de materiales, particularmente en el desarrollo de materiales fluorescentes .

Biomarcador para células cancerosas

El compuesto se ha utilizado en la identificación de gotitas de lípidos en células cancerosas. Sus propiedades fotofísicas combinadas con actividades biológicas le permiten ser utilizado como biomarcador para células HeLa (células cancerosas) y células L929 (células normales), lo que demuestra la versatilidad de este núcleo en aplicaciones biológicas .

Safety and Hazards

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is associated with certain hazards. It has been classified as causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The promising results obtained from the synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.

Mecanismo De Acción

Target of Action

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemically and biologically interesting compound . For instance, some derivatives have been identified as inhibitors of membrane-bound pyrophosphatases (mPPases) , which are enzymes located in the cell membrane of bacteria and archaea .

Mode of Action

For example, some derivatives have been found to inhibit the activity of mPPases , which are crucial for the survival and proliferation of certain cells .

Biochemical Pathways

For instance, some derivatives have been found to inhibit the activity of mPPases , which play a crucial role in the regulation of intracellular levels of inorganic pyrophosphate .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability.

Result of Action

For instance, some derivatives have been found to inhibit the activity of mPPases , which could potentially lead to the disruption of certain cellular processes .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by factors such as temperature and humidity .

Propiedades

IUPAC Name |

ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMAMNBFHPIPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427354 | |

| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115932-00-8 | |

| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?

A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.

Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?

A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)

![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)

![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)